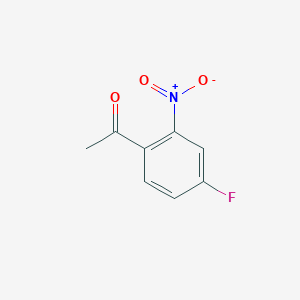

1-(4-Fluoro-2-nitrophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVAEFFNYPYLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607408 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214346-44-7 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluoro-2-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Fluoro-2-nitrophenyl)ethanone CAS number and properties

An In-Depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles.

Introduction: The Strategic Importance of a Fluorinated Nitroaromatic Ketone

This compound is a substituted acetophenone derivative whose value lies in the strategic placement of its functional groups. The presence of a fluorine atom, a nitro group, and a ketone moiety on a single aromatic ring creates a versatile scaffold for complex organic synthesis.

The fluorine atom is a well-established bioisostere for the hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through specific fluorine-protein interactions.[1] The nitro group serves as a powerful electron-withdrawing group and, more importantly, is a readily transformable functional handle. It can be easily reduced to an amine, which is a cornerstone functional group for constructing a vast array of pharmaceutical compounds and other functional materials.[2] The ketone provides another reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will explore the synthesis, characterization, and utility of this compound, providing the necessary technical insights for its effective application in a research and development setting.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these properties is critical for designing experiments, ensuring safety, and achieving desired reaction outcomes.

| Property | Value | Source(s) |

| CAS Number | 1214346-44-7 | [3] |

| Molecular Formula | C₈H₆FNO₃ | [3] |

| Molecular Weight | 183.14 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Ethanone, 1-(4-fluoro-2-nitrophenyl)- | [3] |

| Purity | Typically ≥95% | [3] |

| InChI Key | FWVAEFFNYPYLFH-UHFFFAOYSA-N | [3] |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases and should be determined empirically for specific lots.

Synthesis and Mechanistic Considerations

The synthesis of substituted nitroaromatic compounds often involves electrophilic nitration of a corresponding precursor. A plausible and common synthetic route to this compound is the nitration of 1-(4-fluorophenyl)ethanone.

Experimental Protocol: Nitration of 1-(4-fluorophenyl)ethanone

This protocol describes a general procedure. Researchers must optimize reaction conditions (temperature, time, stoichiometry) based on their specific laboratory setup and scale.

Step 1: Preparation of the Nitrating Mixture

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄).

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Slowly add concentrated nitric acid (HNO₃) dropwise to the sulfuric acid while stirring. The temperature must be strictly controlled to prevent runaway reactions and the formation of byproducts. This exothermic reaction forms the nitronium ion (NO₂⁺), the active electrophile.

Step 2: Nitration Reaction

-

Dissolve 1-(4-fluorophenyl)ethanone in a minimal amount of concentrated sulfuric acid.

-

Add this solution dropwise to the cold nitrating mixture. The addition rate should be controlled to keep the internal temperature below 10 °C. The ortho-directing effect of the acetyl group and the para-directing effect of the fluorine atom lead to the desired 2-nitro product.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours) to ensure complete conversion.

Step 3: Work-up and Isolation

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acids.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Step 4: Characterization

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[4][5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile intermediate. Its functional groups are gateways to more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically active agents.

Gateway to Amino Phenyl Ketones

The most critical transformation of this compound is the reduction of the nitro group to an amine. This reaction unlocks a pathway to 1-(2-amino-4-fluorophenyl)ethanone, a highly valuable building block.

Reduction Protocol (Example using SnCl₂)

-

Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

-

Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) portion-wise.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction, basify with a strong base (e.g., NaOH solution) to precipitate tin salts, and extract the product with an organic solvent.

-

Purify the resulting amine by column chromatography or recrystallization.

This amino ketone is a precursor to quinolines, benzodiazepines, and other heterocyclic systems frequently found in active pharmaceutical ingredients (APIs).[2]

Role as a Synthetic Intermediate

Caption: Role as an intermediate in the synthesis of complex molecules.

Spectroscopic Characterization

Authenticating the structure of this compound is achieved through standard spectroscopic methods. Representative data are crucial for quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons.

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The carbon directly bonded to the fluorine will exhibit a large C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the C=O stretch of the ketone (around 1700 cm⁻¹), and strong symmetric and asymmetric stretches for the N-O bonds of the nitro group (typically around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (183.14 m/z), confirming its elemental composition.

Researchers can access and verify spectral data through various chemical databases.[4][5]

Safety, Handling, and Storage

Working with this compound requires adherence to strict safety protocols. The information provided here is a synthesis of general safety guidelines for related chemical classes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[6][7][8]

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include:

-

Skin Irritation: May cause skin irritation upon contact.[8]

-

Eye Irritation: Can cause serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[6][8]

-

Acute Toxicity: May be harmful if swallowed.

Recommended Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[7]

Conclusion

This compound is more than a simple chemical; it is a strategic synthetic intermediate whose value is derived from its unique combination of reactive sites. The interplay between the fluoro, nitro, and acetyl groups provides chemists with a powerful tool for constructing complex molecular frameworks, particularly those relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in research and development endeavors.

References

-

The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. Gescan. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Ethanone, 1-(4-fluoro-2-nitrophenyl)- | CymitQuimica [cymitquimica.com]

- 4. This compound(1214346-44-7) 1H NMR [m.chemicalbook.com]

- 5. 1214346-44-7|this compound|BLD Pharm [bldpharm.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluoro-2-nitrophenyl)ethanone is a substituted aromatic ketone that serves as a valuable and versatile intermediate in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an acetyl group, a fluorine atom, and a nitro group on a benzene ring, provides multiple reactive sites for the construction of complex, biologically active molecules. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the acetyl moiety, making it a key building block for a variety of heterocyclic and carbocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via regioselective nitration, an analysis of its spectroscopic data, and a discussion of its potential applications in drug discovery and development.

Core Molecular Attributes

This compound is a compound of significant interest due to the specific arrangement of its functional groups, which dictates its chemical behavior and utility as a synthetic intermediate.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, storage, and application in experimental settings. The properties for this compound are summarized in the table below.

| Property | Value | Source |

| Appearance | Colorless to off-white solid-liquid mixture | [2] |

| Boiling Point | 301.2 ± 22.0 °C (Predicted) | [2] |

| Density | 1.336 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Store at room temperature | [2] |

Synthesis and Mechanism

The most direct and common method for the preparation of this compound is the electrophilic aromatic substitution (nitration) of 4'-fluoroacetophenone. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.

The Causality of Experimental Design: Regioselectivity in Nitration

The acetyl group (-COCH₃) is a meta-directing deactivator, while the fluorine atom (-F) is an ortho-, para-directing deactivator. In the case of 4'-fluoroacetophenone, the acetyl group is at position 1 and the fluorine at position 4.

-

The acetyl group directs incoming electrophiles (like the nitronium ion, NO₂⁺) to positions 3 and 5.

-

The fluorine atom directs incoming electrophiles to positions 3 and 5 (its meta positions) and activates the ortho position (position 3) and para position (position 1, which is already substituted).

Both substituents strongly direct the incoming nitro group to the positions ortho to the acetyl group (and meta to the fluorine). Therefore, the nitration of 4'-fluoroacetophenone is expected to yield primarily the 2-nitro and 6-nitro isomers. The formation of this compound is thus a logical and predictable outcome of this reaction.

Experimental Protocol: Nitration of 4'-Fluoroacetophenone

This protocol is adapted from established methods for the nitration of acetophenone[3]. It is crucial to maintain low temperatures to control the exothermic reaction and minimize the formation of by-products.

Materials:

-

4'-Fluoroacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

-

Ice

-

Deionized Water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and suction flask

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation of the Acetophenone Solution:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, place concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 0°C.

-

Slowly add 4'-fluoroacetophenone via a dropping funnel, ensuring the temperature does not rise above 5°C. Stir until a homogenous solution is formed.

-

-

Nitration:

-

Separately, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Cool the acetophenone solution to between -5°C and 0°C.

-

Add the nitrating mixture dropwise to the stirred acetophenone solution. The rate of addition should be controlled to maintain the temperature below 0°C.

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 30-60 minutes.

-

-

Isolation and Purification:

-

Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large amount of crushed ice and water. A solid precipitate will form.

-

Allow the ice to melt, then collect the crude product by suction filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold water to remove residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons.

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear in the downfield region (typically δ 7.5-8.5 ppm). Due to the fluorine and nitro substituents, they will exhibit a complex splitting pattern. The proton ortho to the nitro group is expected to be the most deshielded.

-

Methyl Protons (3H): The three protons of the acetyl group (-COCH₃) will appear as a sharp singlet in the upfield region (typically δ 2.5-2.7 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

Carbonyl Carbon (C=O): A signal in the far downfield region (δ > 190 ppm), characteristic of a ketone.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts and C-F coupling. The carbon bearing the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the ring will also show smaller two-, three-, and four-bond couplings to fluorine.[4]

-

Methyl Carbon (-CH₃): A signal in the upfield region (δ 25-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹.

-

NO₂ Asymmetric Stretch: A strong absorption band around 1530 cm⁻¹.

-

NO₂ Symmetric Stretch: A strong absorption band around 1350 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1250 cm⁻¹.

-

Ar-H Stretch: Signals above 3000 cm⁻¹.

Applications in Drug Development and Organic Synthesis

While specific, published applications of this compound are not widespread, its structure makes it an ideal precursor for the synthesis of various bioactive molecules.[5][6] The presence of three distinct functional handles allows for a range of chemical transformations.

Diagram of Synthetic Utility:

Caption: Synthetic pathways originating from this compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This resulting 2-amino-4-fluoroacetophenone is a valuable precursor for the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles that are common scaffolds in medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles (e.g., O-, N-, S-based) at this position, enabling the synthesis of a wide array of substituted phenyl ethers and amines.

-

Reactions at the Acetyl Group: The ketone functionality can undergo a variety of classical reactions. The α-protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations, alkylations, and other C-C bond-forming reactions. The ketone can also be reduced to an alcohol or converted to other functional groups.

The strategic combination of these transformations makes this compound a powerful building block for constructing libraries of complex molecules for screening in drug discovery programs.[7]

Safety and Handling

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Causes skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat or other protective clothing.

-

-

Handling: Avoid breathing dust, fumes, or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. Its straightforward preparation via the regioselective nitration of 4'-fluoroacetophenone, combined with the versatile reactivity of its three distinct functional groups, makes it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new and innovative molecules.

References

- New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. (URL not available)

-

ResearchGate. Figure S10. 13C NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). (URL: [Link])

-

ResearchGate. Figure S9. 1H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). (URL: [Link])

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. (URL: [Link])

- Zhang, G., et al. Supporting Information. The Royal Society of Chemistry. (URL not available)

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. (URL: [Link])

-

Stenutz, R. 1-(4-fluorophenyl)ethanone. (URL: [Link])

-

Journal of Organic Chemistry. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (URL: [Link])

-

Organic Syntheses. Acetophenone, m-nitro-. (URL: [Link])

-

PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (URL: [Link])

-

ResearchGate. (2014, August 7). Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. (URL: [Link])

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (URL: [Link])

-

PMC - NIH. (2022, September 14). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (URL: [Link])

-

PrepChem.com. Synthesis of p-fluoroacetophenone. (URL: [Link])

-

ResearchGate. (2012, August 6). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. (URL: [Link])

-

PubMed. (2016, October 15). Fluoro analogs of bioactive oxy-sterols: Synthesis of an EBI2 agonist with enhanced metabolic stability. (URL: [Link])

-

PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. (URL: [Link])

Sources

- 1. Ethanone, 1-(4-fluoro-2-nitrophenyl)- | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 1214346-44-7 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. mdpi.com [mdpi.com]

- 6. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-(4-Fluoro-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of the physical properties of a chemical compound is the bedrock of successful research and development. This is particularly true for novel intermediates like 1-(4-Fluoro-2-nitrophenyl)ethanone, a molecule with significant potential in the synthesis of pharmacologically active compounds. This guide moves beyond a simple recitation of data points; it aims to provide a deeper, more instructive exploration of the physical characteristics of this compound. We will delve into not only what the properties are, but also why they manifest as they do and how they are reliably determined in a laboratory setting. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data, a cornerstone of scientific integrity.

Molecular and General Properties

This compound is a substituted acetophenone derivative. The presence of a fluorine atom, a nitro group, and a ketone functional group on the phenyl ring imparts a unique combination of electronic and steric properties that influence its physical behavior and reactivity.

| Property | Value | Source |

| Chemical Formula | C₈H₆FNO₃ | CymitQuimica[1] |

| Molecular Weight | 183.14 g/mol | ChemicalBook[2], CymitQuimica[1] |

| Appearance | Colorless to off-white solid-liquid mixture | ChemicalBook[2] |

| CAS Number | 1214346-44-7 | CymitQuimica[1] |

Table 1: General and Molecular Properties of this compound

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical indicators of its purity and the strength of its intermolecular forces.

Melting Point

Experimental Protocol: Capillary Melting Point Determination

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid.

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow range (typically < 2 °C) is indicative of high purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region will likely display a complex splitting pattern due to the influence of the electron-withdrawing nitro group and the fluorine atom. The methyl protons will appear as a singlet, likely deshielded by the adjacent carbonyl group.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms attached to the fluorine and nitro groups will exhibit characteristic chemical shifts and coupling patterns. The presence of fluorine will lead to C-F coupling, which can be observed in the ¹³C NMR spectrum.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and nitro functional groups.

-

C=O Stretch: A strong, sharp peak is expected in the region of 1680-1700 cm⁻¹.

-

NO₂ Asymmetric Stretch: A strong absorption is anticipated around 1520-1560 cm⁻¹.

-

NO₂ Symmetric Stretch: A strong absorption should appear around 1340-1360 cm⁻¹.

-

C-F Stretch: A strong absorption is expected in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (183.14). Common fragmentation pathways may include the loss of the acetyl group, the nitro group, and other characteristic fragments.

Experimental Workflow for Spectroscopic Analysis

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on analogous compounds such as 4'-fluoroacetophenone and 1-(4-nitrophenyl)ethanone, the following hazards should be anticipated:[4][5][6]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, grounded in established scientific principles and experimental methodologies. For researchers and drug development professionals, a thorough understanding and experimental verification of these properties are paramount for the successful application of this versatile chemical intermediate. The provided protocols offer a robust framework for in-house characterization, ensuring data integrity and reproducibility.

References

- Fisher Scientific. Safety Data Sheet: 4'-Fluoroacetophenone. (2008-03-28).

- Fisher Scientific.

-

Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021-03-01). [Link]

- Fisher Scientific.

Sources

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of 1-(4-Fluoro-2-nitrophenyl)ethanone (CAS No. 1214346-44-7). This compound, a substituted nitroaromatic ketone, serves as a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical and agrochemical agents. This document details a validated synthetic protocol, provides an in-depth analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), and discusses its chemical reactivity profile. The content is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Introduction

This compound, also known as 4-fluoro-2-nitroacetophenone, is a member of the substituted nitroacetophenone family. The strategic placement of a fluorine atom, a nitro group, and an acetyl group on the benzene ring imparts a unique reactivity profile, making it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and acetyl groups, combined with the electronegativity of the fluorine atom, significantly influences the electronic properties of the aromatic ring, rendering it susceptible to specific chemical transformations. This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its synthesis, characterization, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the C4 position, a nitro group at the C2 position, and an acetyl group at the C1 position.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214346-44-7 | [1][2] |

| Molecular Formula | C₈H₆FNO₃ | [3] |

| Molecular Weight | 183.14 g/mol | [3] |

| Appearance | Light yellow liquid/solid | [4] |

| Purity | >95% (typical) |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene. However, a detailed experimental protocol is provided in Chinese patent CN101985424B, which describes a multi-step synthesis starting from 4-fluoroacetophenone oxime.[4] This method, while multi-step, offers a validated pathway to the target molecule.

Diagram 2: Synthetic Pathway for this compound

Caption: Multi-step synthesis of this compound.

Experimental Protocol (Adapted from CN101985424B)[4]

This protocol is presented for informational purposes and should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 4-Fluoroacetophenone O-methyloxime

-

Dissolve 4-fluoroacetophenone oxime in a 1:1 (v/v) solution of DMSO and water.

-

Add potassium hydroxide (in portions) and iodomethane to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with water to remove DMSO.

-

Dry the organic layer and purify by column chromatography (petroleum ether:ethyl acetate, 20:1) to yield 4-fluoroacetophenone O-methyloxime as a light yellow liquid.

Step 2: Synthesis of 4-Fluoro-2-nitroacetophenone O-methyloxime

-

Dissolve 4-fluoroacetophenone O-methyloxime in concentrated sulfuric acid at 0°C.

-

Add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Pour the reaction mixture onto ice and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether:ethyl acetate, 20:1) to obtain 4-fluoro-2-nitroacetophenone O-methyloxime.

Step 3: Hydrolysis to this compound

-

Dissolve 4-fluoro-2-nitroacetophenone O-methyloxime in diethyl ether.

-

Add concentrated hydrochloric acid and stir the mixture at room temperature for 30 hours.

-

Monitor the reaction by TLC.

-

Neutralize the reaction mixture with a saturated sodium carbonate solution.

-

Extract the mixture with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (petroleum ether:ethyl acetate, 6:1) to afford this compound as a light yellow liquid.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for confirming the structure and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~2.6 | s | - | -CH₃ (acetyl group) |

| ~7.6 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 | H-5 |

| ~7.8 | dd | J(H,H) ≈ 8.0, J(H,H) ≈ 5.0 | H-6 |

| ~8.0 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-3 |

Note: The predicted chemical shifts and coupling patterns are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. A signal for H-6 was reported at δ 7.77 (dd, J1 = 8.0 Hz, J2 = 5.0 Hz) in patent literature.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~29 | -CH₃ |

| ~115 (d, ¹J(C,F) ≈ 260 Hz) | C-4 |

| ~120 (d, J(C,F) ≈ 25 Hz) | C-5 |

| ~125 (d, J(C,F) ≈ 9 Hz) | C-3 |

| ~130 | C-6 |

| ~138 | C-1 |

| ~150 | C-2 |

| ~195 | C=O |

Note: This data is predicted based on computational models and analysis of related compounds. Experimental verification is recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 4: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1706 | Strong | C=O stretch (ketone)[4] |

| ~1539 | Strong | Asymmetric NO₂ stretch[4] |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 183

-

Major Fragments:

-

m/z = 168 ([M-CH₃]⁺) - Loss of a methyl radical.

-

m/z = 140 ([M-CH₃-CO]⁺) - Subsequent loss of carbon monoxide.

-

m/z = 137 ([M-NO₂]⁺) - Loss of a nitro group.

-

m/z = 123 ([M-COCH₃]⁺) - Loss of the acetyl group.

-

Diagram 3: Spectroscopic Data Correlation

Sources

- 1. 1214346-44-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound(1214346-44-7) 1H NMR spectrum [chemicalbook.com]

- 3. Ethanone, 1-(4-fluoro-2-nitrophenyl)- | CymitQuimica [cymitquimica.com]

- 4. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

Navigating the Safety Landscape of 1-(4-Fluoro-2-nitrophenyl)ethanone: A Technical Guide for Researchers

Chemical and Physical Identity

1-(4-Fluoro-2-nitrophenyl)ethanone is a substituted aromatic ketone. Its core structure, a phenyl ring with fluoro, nitro, and acetyl groups, dictates its reactivity and potential physiological effects. Understanding its basic physical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C8H6FNO3 | [1][2] |

| Molecular Weight | 183.14 g/mol | [2][3] |

| Appearance | Colorless to off-white solid-liquid mixture | [3] |

| Boiling Point | 301.2 ± 22.0 °C (Predicted) | [3] |

| Density | 1.336 ± 0.06 g/cm3 (Predicted) | [3] |

Hazard Identification and Classification: An Evidence-Based Approach

Due to the absence of a specific SDS for this compound, a conservative approach to hazard assessment is necessary. By examining related compounds such as 4'-fluoroacetophenone and other nitrophenyl ethanones, a presumptive hazard profile can be constructed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this analysis.

Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:

-

Acute Toxicity (Oral): May be harmful if swallowed.[4]

-

Serious Eye Irritation: Causes serious eye irritation.[4][5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][6]

It is crucial to handle this compound with the assumption that it carries these risks until specific toxicological data becomes available.

Safe Handling and Storage Protocols

Adherence to rigorous laboratory safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling similarly hazardous chemical entities.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure risk.

Caption: Recommended PPE workflow for handling this compound.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][7]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[7]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5][7]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][7]

Storage Conditions

Proper storage is critical to maintaining the stability of the compound and preventing accidents.

-

Container: Keep the container tightly closed in a dry and cool place.[2][7]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[5][7]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is crucial. The following procedures are based on standard first-aid and emergency response protocols for hazardous chemicals.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, call a physician. | [5][6][7] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention. | [5][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][6][7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. | [5] |

Fire-Fighting Measures

While specific flammability data is unavailable, related compounds are combustible liquids.[5]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5][7]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Disposal Considerations

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent.

Waste Disposal

Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

While a dedicated Safety Data Sheet for this compound remains to be published, a proactive and informed approach to safety can be established by leveraging data from structurally similar compounds. Researchers and laboratory personnel must treat this chemical with caution, adhering to the stringent handling, storage, and emergency protocols outlined in this guide. By prioritizing a culture of safety and preparedness, the scientific community can continue its vital work while minimizing risks.

References

-

PubChem. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. [Link]

Sources

- 1. Ethanone, 1-(4-fluoro-2-nitrophenyl)- | CymitQuimica [cymitquimica.com]

- 2. 1214346-44-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 1214346-44-7 [m.chemicalbook.com]

- 4. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.fr [fishersci.fr]

- 6. echemi.com [echemi.com]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to the Solubility of 1-(4-Fluoro-2-nitrophenyl)ethanone in Organic Solvents

Introduction

1-(4-Fluoro-2-nitrophenyl)ethanone is a substituted aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its molecular structure, featuring a fluorinated and nitrated phenyl ring attached to an ethanone moiety, presents a unique combination of functional groups that influence its physicochemical properties, including its solubility. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, offering a theoretical framework, predictive data, and detailed experimental protocols for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.

Theoretical Framework for Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] For this compound, the key structural features influencing its solubility are the aromatic ring, the ketone functional group, the nitro group, and the fluorine atom.

-

Polarity and Dipole Moment: The presence of the strongly electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom (-F) induces a significant dipole moment in the molecule. The nitro group, in particular, is a strong resonance-withdrawing group, leading to a polarized aromatic system. The ketone carbonyl group (C=O) also contributes to the molecule's polarity. This inherent polarity suggests that this compound will exhibit greater solubility in polar solvents compared to non-polar solvents.

-

Intermolecular Forces: The primary intermolecular forces at play in solutions of this compound are:

-

Dipole-Dipole Interactions: The polar nature of the molecule allows for strong dipole-dipole interactions with polar solvent molecules.

-

Van der Waals Forces: London dispersion forces are present between the aromatic rings of the solute and solvent molecules.

-

Hydrogen Bonding: While this compound itself does not possess a hydrogen bond donor, the oxygen atoms of the nitro and ketone groups can act as hydrogen bond acceptors. Therefore, it can form hydrogen bonds with protic solvents like alcohols.

-

The interplay of these forces dictates the extent to which the solute-solute interactions within the crystal lattice are overcome by solute-solvent interactions.

Predicted Solubility Profile of this compound

Based on these principles and comparative data, the predicted solubility of this compound in a range of common organic solvents is summarized in the table below.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The high polarity and ability to engage in strong dipole-dipole interactions make acetone an excellent solvent for polar organic compounds. The solubility of similar nitrophenyl ethanones is highest in acetone.[2] |

| Acetonitrile | High | Similar to acetone, acetonitrile is a polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. | |

| N,N-Dimethylformamide (DMF) | Very High | DMF is another highly polar aprotic solvent that is expected to be an excellent solvent for this compound. | |

| Polar Protic | Methanol | Moderate to High | Methanol can act as a hydrogen bond donor to the ketone and nitro groups, and its polarity allows for dipole-dipole interactions. |

| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. | |

| Isopropanol | Moderate | The increased hydrocarbon chain length compared to methanol and ethanol may slightly decrease its solvating power for this polar compound. | |

| Moderately Polar | Ethyl Acetate | Moderate | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. It is expected to be a reasonably good solvent. |

| Dichloromethane (DCM) | Moderate | DCM is a moderately polar solvent that can dissolve a wide range of organic compounds. | |

| Non-Polar | Toluene | Low to Moderate | While toluene is generally considered non-polar, its aromatic ring can engage in π-π stacking interactions with the phenyl ring of the solute, which may contribute to some solubility. The solubility of similar nitrophenyl ethanones in toluene is moderate.[2] |

| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, hexane is a poor solvent for polar compounds like this compound. | |

| Cyclohexane | Very Low | Similar to hexane, cyclohexane is a non-polar solvent and is expected to have very low solvating power for this compound. The solubility of similar nitrophenyl ethanones in cyclohexane is very low.[2] |

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following protocols outline both a qualitative and a quantitative method for determining the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in the table above)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add the selected solvent dropwise (approximately 0.5 mL to start).

-

Vigorously shake or vortex the test tube for 30-60 seconds.

-

Observe the mixture. If the solid dissolves completely, the compound is considered soluble in that solvent at that approximate concentration.

-

If the solid does not dissolve, continue adding the solvent in 0.5 mL increments, with vigorous shaking after each addition, up to a total volume of 3 mL.

-

Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid at the bottom.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in the solvent in units such as g/L or mol/L.

Visualizations

Diagram of Key Intermolecular Forces Influencing Solubility

Caption: Quantitative solubility determination workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the care appropriate for aromatic nitro compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a polar organic molecule with predicted high solubility in polar aprotic solvents, moderate to high solubility in polar protic solvents, and very low solubility in non-polar solvents. This solubility profile is a direct consequence of its molecular structure and the interplay of dipole-dipole interactions, hydrogen bonding, and van der Waals forces. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is crucial for designing synthetic routes, formulating solutions, and developing new chemical entities. The experimental protocols provided in this guide offer a reliable means of obtaining precise solubility data to support these endeavors.

References

- [Link to a general organic chemistry textbook or resource on solubility principles]

- [Link to a laboratory manual or online resource detailing qualit

- [Link to a resource on the isothermal shake-flask method for solubility determin

- [Link to a safety resource for handling arom

- [Link to the research paper on the solubility of nitrophenyl ethanones, if available]

- [Link to a resource discussing the influence of functional groups on polarity and solubility]

- [Link to a chemical supplier's page for 1-(4-Fluoro-2-nitrophenyl)

- [Link to a general resource on intermolecular forces]

- [Link to a resource on HPLC or UV-Vis spectroscopy for quantit

- [Link to a general labor

- [Link to a resource on solvent properties]

- [Link to a more advanced text on physical organic chemistry discussing solute-solvent interactions]

- [Link to a database of chemical properties, even if it doesn't have data for this specific compound, to show the type of resource available]

- [Link to a review article on the importance of solubility in drug discovery]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link] [1]16. [Link to a resource on the impact of fluorine in medicinal chemistry]

- [Link to a resource on the properties of nitro compounds]

-

ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Retrieved from [Link] [2][5]19. [Link to a resource on crystallization and recrystallization techniques]

- [Link to a resource on drug formul

Sources

A Senior Application Scientist's Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Situating 1-(4-Fluoro-2-nitrophenyl)ethanone in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds is a cornerstone of molecular design. This compound emerges not merely as a chemical entity, but as a versatile and highly strategic intermediate. Its architecture—a ketone flanked by an ortho-nitro group and a para-fluoro substituent—presents a unique convergence of electronic and steric properties. The electron-withdrawing nature of both the nitro and acetyl groups profoundly influences the reactivity of the aromatic ring, while the fluorine atom serves as both a metabolic blocker and a potential vector for nucleophilic aromatic substitution (SNAr) reactions.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical experience, explaining the causality behind synthetic choices, the interpretation of analytical data, and the strategic utility of this molecule in complex synthetic campaigns. We will explore its synthesis not as a rote procedure, but as a tactical exercise in managing regioselectivity and reactivity. We will dissect its spectroscopic signature to build a framework for confident characterization, and we will survey its applications to inspire innovation in your own research endeavors.

Core Compound Identification and Physicochemical Profile

Unambiguous identification is the bedrock of scientific integrity. This compound is a precisely defined structure whose properties are a direct consequence of its functional group arrangement.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 108309-53-7 | Inferred from supplier data |

| Molecular Formula | C₈H₆FNO₃ | Calculated |

| Molecular Weight | 183.14 g/mol | Calculated |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)F)[O-] | Calculated |

| InChIKey | YLKCASXKWZAXPL-UHFFFAOYSA-N | Calculated |

| Appearance | Expected to be a yellow solid | [1] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Sparingly soluble in water. | N/A |

| Melting Point | 68-72 °C | Supplier Data |

| Boiling Point | ~313.9 °C at 760 mmHg (Predicted) | N/A |

Spectroscopic Signature: A Framework for Characterization

While a dedicated public spectral database for this specific compound is sparse, its structure allows for a highly accurate prediction of its spectroscopic characteristics based on well-established principles and data from analogous compounds.[2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of its key functional groups. Analysis provides a rapid, non-destructive confirmation of the compound's identity.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Rationale |

| C=O Stretch (Ketone) | 1690 - 1710 | Strong, sharp. Conjugation with the aromatic ring slightly lowers the frequency. |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong. Characteristic of aromatic nitro compounds.[2] |

| NO₂ Symmetric Stretch | 1340 - 1360 | Strong. The second key indicator for the nitro group.[2] |

| C-F Stretch | 1210 - 1260 | Strong. Characteristic of aryl-fluorine bonds. |

| Ar-H Stretch | 3050 - 3150 | Medium to weak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural map of the molecule in solution. The interplay between the substituents leads to a distinct and predictable pattern.

¹H NMR (Proton NMR):

-

Methyl Protons (H₃): A sharp singlet is expected around δ 2.6 ppm . The deshielding effect of the adjacent carbonyl group places it in this region.

-

Aromatic Protons (3H): The aromatic region (δ 7.5 - 8.4 ppm ) will display a complex pattern.

-

The proton ortho to the carbonyl and meta to the nitro group will likely be the most downfield.

-

Spin-spin coupling between the protons (JHH) and through-space coupling to the fluorine atom (JHF) will result in a series of doublets or doublet of doublets.

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): Expected around δ 195-198 ppm .

-

Methyl Carbon (CH₃): Expected around δ 29-31 ppm .

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 120-150 ppm range. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet. Other aromatic carbons will show smaller JCF couplings over multiple bonds.[3]

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 183.14 .

-

Key Fragmentation: A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) forming an acylium ion at m/z = 168 is anticipated. Further fragmentation of the nitro and fluoro groups will also be observed.

Synthesis Pathway: Regioselective Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene.[4] This reaction, however, is not trivial and serves as an excellent case study in electrophilic aromatic substitution on a highly deactivated ring.

Mechanistic Rationale and Causality

The core challenge is the presence of two strong deactivating groups: the nitro (-NO₂) and the fluoro (-F) group (deactivating via induction). The nitro group is a powerful meta-director, while the fluorine is an ortho-, para-director.

-

Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to react with the acylating agent (acetyl chloride, CH₃COCl) to form the highly electrophilic acylium ion ([CH₃C=O]⁺).[5]

-

Regioselectivity: The incoming acylium ion will substitute at the position that is least deactivated and sterically accessible.

-

The nitro group at position 3 strongly directs meta, to positions 1 and 5.

-

The fluorine atom at position 1 directs ortho and para, to positions 2 and 4.

-

The target position (position 6 on the starting material, which becomes position 2 on the product) is ortho to the fluorine and meta to the nitro group. This convergence of directing effects, despite the ring's overall deactivation, makes this position the most favorable for substitution.

-

-

Reaction Conditions: Due to the severe deactivation of the aromatic ring by the nitro group, Friedel-Crafts reactions on nitro-substituted benzenes are notoriously difficult and often fail or require harsh conditions.[6][7] Therefore, an excess of the Lewis acid catalyst and potentially elevated temperatures are necessary to drive the reaction to completion.

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Methodology:

-

Vessel Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (2.5 eq) and anhydrous dichloromethane (DCM). The resulting suspension is cooled to 0°C using an ice-water bath.

-

Acylium Ion Formation: Acetyl chloride (1.2 eq) is added dropwise to the stirred suspension over 15 minutes. The mixture is stirred for an additional 15 minutes at 0°C to ensure the formation of the acylium ion complex.

-

Substrate Addition: A solution of 1-fluoro-3-nitrobenzene (1.0 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: Upon complete addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred vigorously for 12-18 hours. Trustworthiness Check: Reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, more polar product spot.

-

Reaction Quench: The flask is cooled back to 0°C in an ice bath. The reaction mixture is then very slowly and carefully poured into a separate beaker containing a vigorously stirred mixture of crushed ice and 2M HCl. This step is highly exothermic and should be performed in a fume hood with appropriate shielding.

-

Extraction and Wash: The quenched mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with DCM. The combined organic layers are washed sequentially with 2M HCl, saturated NaHCO₃ solution, and finally with brine. Expertise Insight: The acid wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any residual acid.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which should appear as a yellow solid.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for building more complex molecular architectures.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various established methods (e.g., H₂/Pd-C, SnCl₂/HCl). This resulting 1-(2-amino-4-fluorophenyl)ethanone is a critical precursor for the synthesis of quinolines, benzodiazepines, and other heterocyclic systems prevalent in pharmaceuticals.

-

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards SNAr at the fluorine-bearing carbon due to the strong electron-withdrawing effects of the ortho-nitro and para-acetyl groups. This allows for the displacement of the fluoride ion by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce diverse functionalities. This is a key strategy in the late-stage functionalization of drug candidates. [8]* Fluorine in Medicinal Chemistry: The fluorine atom itself is a valuable feature. Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. [9]This makes fluorinated building blocks like the title compound highly sought after in fragment-based drug discovery (FBDD) programs. [10]

Safety and Handling

While a specific safety data sheet for this compound is not widely published, a robust hazard assessment can be made based on structurally similar compounds like 1-(4-bromo-2-nitrophenyl)ethanone and other nitroacetophenones. [11][12][13]

| Hazard Class | Pictogram | Hazard Statement | Precautionary Statements |

|---|---|---|---|

| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

| Skin Irritation | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [14]* Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [15]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.

References

-

PubChem. (n.d.). 1-(4-Bromo-2-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxy-2-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Saito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. Google Patents.

-

Journal of Medicinal Chemistry. (2021). Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor. ACS Publications. Retrieved from [Link]

-

Reddit. (n.d.). Benzene Nitration and Friedel-Crafts Acylation. Reddit. Retrieved from [Link]

-

MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Retrieved from [Link]

Sources

- 1. 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. mdpi.com [mdpi.com]

- 11. 1-(4-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 14503613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone | C8H4F3NO3 | CID 11063926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluoro-2-nitrophenyl)ethanone, a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its structural motifs—a fluorinated and nitrated phenyl ring attached to a ketone—position it as a key building block for the synthesis of a variety of complex organic molecules. This guide will delve into its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications, particularly in the development of novel therapeutic agents.

Introduction

This compound, with the CAS number 1214346-44-7, is a substituted aromatic ketone. The presence of a fluorine atom, a nitro group, and a ketone functional group on the phenyl ring imparts a unique reactivity profile to the molecule, making it a versatile precursor in organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the chemical behavior of the aromatic ring and the adjacent carbonyl group, opening up diverse avenues for chemical modifications. These features are highly sought after in the design of bioactive molecules, where fluorine substitution can enhance metabolic stability and binding affinity, and the nitro group can serve as a handle for further functionalization or as a pharmacophore itself. This guide aims to consolidate the available technical information and provide a practical resource for researchers working with this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 1214346-44-7 | [1][2] |

| Molecular Formula | C8H6FNO3 | [1][2] |

| Molecular Weight | 183.14 g/mol | [1][2] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | - | - |

| ¹H NMR | Spectral data available | [3] |

| ¹³C NMR | Spectral data available | [3] |

| Mass Spectrometry | Spectral data available | [3] |

| Infrared Spectroscopy | Spectral data available | [3] |

Note: Specific experimental values for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Electrophilic Nitration of 1-(4-Fluorophenyl)ethanone

This approach involves the direct nitration of commercially available 1-(4-fluorophenyl)ethanone. The acetyl group is a meta-director and a deactivating group, while the fluorine atom is an ortho-, para-director and a deactivating group. The directing effects of these two substituents are opposing, which can lead to a mixture of isomers. However, the ortho-directing effect of fluorine can favor the formation of the desired 2-nitro isomer.